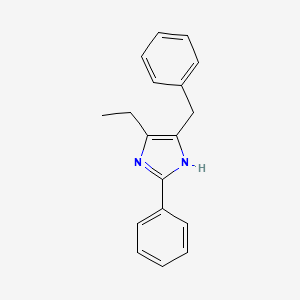
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- is a heterocyclic organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazoles are known for their versatility and are utilized in a wide range of applications, including pharmaceuticals, agrochemicals, and functional materials .
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- can be achieved through various synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Wallach synthesis: This method involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often involve the use of multi-component reactions, which provide high yields and regioselectivity. For example, a one-pot, four-component synthesis can be used to produce 1,2,4-trisubstituted imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Analyse Chemischer Reaktionen
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include mild temperatures, the presence of catalysts, and the use of polar solvents. Major products formed from these reactions include disubstituted and trisubstituted imidazoles .
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- involves its interaction with molecular targets and pathways. For example, imidazoles can inhibit enzymes such as cytochrome P450, leading to the disruption of metabolic pathways . The compound can also act as an oxidoreductase, catalyzing oxidative reactions and forming highly conjugated pigments that protect against UV irradiation .
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- can be compared with other similar compounds, such as:
2-Benzyl-2-imidazoline: Known for its vasodilatory properties.
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: Used as a vasodilator and in the treatment of various cardiovascular conditions.
The uniqueness of 1H-Imidazole, 4-ethyl-2-phenyl-5-(phenylmethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
59900-20-8 |
|---|---|
Molekularformel |
C18H18N2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
5-benzyl-4-ethyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C18H18N2/c1-2-16-17(13-14-9-5-3-6-10-14)20-18(19-16)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,19,20) |
InChI-Schlüssel |
QNTPTZFLNGZNMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















